1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid
Overview
Description
1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid, also known as 1-(3,3-dimethylbut-2-enyl)piperidine-4-carboxylic acid or 1-(3,3-dimethylbutyryl)piperidine-4-carboxylic acid, is an organic compound belonging to the class of piperidine derivatives1. It is an important synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other organic compounds1.
Synthesis Analysis
This compound has been used in the synthesis of various pharmaceuticals, such as analgesics, anticonvulsants, and anti-inflammatory agents1. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides1. In the synthesis of pharmaceuticals, it acts as an intermediate, catalyzing the reaction of other compounds to form the desired product1.
Molecular Structure Analysis
The molecular weight of this compound is 227.3 g/mol1. More detailed information about its molecular structure might be available in specialized databases or scientific literature.
Chemical Reactions Analysis
In the synthesis of pharmaceuticals and agrochemicals, this compound acts as an intermediate, catalyzing the reaction of other compounds to form the desired product1. In the synthesis of agrochemicals, the compound acts as an inhibitor of the enzymes responsible for the biosynthesis of the target compound1.
Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound might be available in specialized databases or scientific literature. Unfortunately, the search results did not provide specific information about the physical and chemical properties of this compound.Safety And Hazards
Specific safety and hazard information for this compound might be available in Material Safety Data Sheets (MSDS) or similar resources. Unfortunately, the search results did not provide specific safety and hazard information for this compound.
Future Directions
The compound has a wide range of applications in scientific research. It has been used in the study of its biochemical and physiological effects, such as its effect on the metabolism of fatty acids, its ability to inhibit the formation of biofilms, and its role in the regulation of cell growth and differentiation1. Future research may continue to explore these and other potential applications.
Please note that this information is based on the available web search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and databases.
properties
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)10(14)8-13-6-4-9(5-7-13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYTXUPNYYHPED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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